(2R,3S)-2-aminobutane-1,3-diol
Description
Contextualization within the Chiral Molecule Landscape
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. uni-muenchen.de A molecule containing 'n' distinct stereocenters can exist as up to 2^n stereoisomers. uni-muenchen.de (2R,3S)-2-aminobutane-1,3-diol, with its two stereogenic centers at the C2 and C3 positions, is one of four possible stereoisomers of 2-aminobutane-1,3-diol.
These stereoisomers—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—have the same chemical formula and connectivity but differ in the spatial orientation of their functional groups. This seemingly subtle difference is profound, as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit vastly different physical, chemical, and biological properties. uni-muenchen.defiveable.me The specific (2R,3S) configuration, also known as the L-allo-threoninol or trans-diol form, defines its unique identity and role in stereoselective reactions. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₄H₁₁NO₂ nih.gov |
| Molecular Weight | 105.14 g/mol nih.gov |
| Synonyms | L-ALLO-THREONINOL, trans-2-Aminobutane-1,3-diol nih.gov |
| InChIKey | MUVQIIBPDFTEKM-IUYQGCFVSA-N nih.gov |
| Canonical SMILES | CC@@HO nih.gov |
Significance of Chiral 1,3-Amino Diols in Organic Synthesis
Chiral 1,3-amino diols and their parent 1,3-diols are highly prized in organic synthesis. They are frequently found as structural motifs in a variety of natural products and biologically active compounds. sctunisie.orgacs.org Their utility stems from their bifunctional nature, possessing both an amino and two hydroxyl groups, which can be manipulated to construct more complex molecular architectures.
These compounds serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, cosmetics, and agricultural chemicals. acs.orgnih.gov Furthermore, their ability to form stable chelate complexes with metals makes them effective chiral ligands in asymmetric catalysis, a process that allows for the selective synthesis of one enantiomer over another. scirp.org They have also been employed as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction before being cleaved. researchgate.net The development of efficient synthetic routes to enantiomerically pure 1,3-diols and amino diols, often through methods like asymmetric hydrogenation or aldol (B89426) reactions, remains an active area of research. sctunisie.orgnih.gov
Stereochemical Purity and Isomeric Specificity in Research Methodologies
In the realm of chiral molecules, stereochemical purity is not merely a technical detail but a critical determinant of a compound's function and efficacy. The specific stereochemistry of a molecule like (2R,3S)-2,3-butanediol can significantly influence its reactivity, solubility, and interactions with other chiral molecules, such as enzymes or receptors in a biological system. fiveable.me Therefore, ensuring the isomeric purity of a target molecule is paramount in synthetic chemistry.
Research methodologies are heavily focused on achieving high levels of stereocontrol. This involves developing stereoselective syntheses that preferentially form one stereoisomer. sctunisie.orgnih.gov For instance, the asymmetric reduction of β-hydroxy ketones is a common strategy to produce chiral 1,3-diols with high enantiomeric purity. nih.gov Following synthesis, the determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a crucial step. Various analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, are employed for this purpose. sctunisie.orgbath.ac.uk These methods allow researchers to validate the stereochemical outcome of their reactions and ensure the material used in subsequent applications has the required isomeric specificity. bath.ac.uk
Table 2: Comparative Properties of 2-Aminobutane-1,3-diol Stereoisomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinctions |
|---|---|---|---|---|
| This compound | 108102-48-3 bldpharm.com | C₄H₁₁NO₂ | 105.14 bldpharm.com | A trans-diol, diastereomer of the (2R,3R) and (2S,3S) forms. nih.gov |
| (2S,3R)-2-aminobutane-1,3-diol | 65569-87-1 | C₄H₁₁NO₂ | 105.14 | The enantiomer of this compound. |
| (2R,3R)-2-aminobutane-1,3-diol | 3228-51-1 ambeed.com | C₄H₁₁NO₂ | 105.14 ambeed.com | A cis-diol, diastereomer of the (2R,3S) and (2S,3R) forms. |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for 2r,3s 2 Aminobutane 1,3 Diol and Its Stereoisomers
De Novo Asymmetric Synthesis Approaches
De novo strategies construct the chiral centers of the target molecule from achiral or racemic starting materials, relying on external sources of chirality to direct the stereochemical outcome.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This method is a powerful tool in asymmetric synthesis. wikipedia.orgnih.gov
One of the most well-established chiral auxiliaries are the Evans oxazolidinones, which are derived from amino acids. nih.govtcichemicals.com These auxiliaries can be used to control the stereochemistry of aldol (B89426) reactions, which form a carbon-carbon bond while creating two new stereocenters. By carefully selecting the Evans auxiliary and the reaction conditions, it is possible to synthesize specific diastereomers of 1,3-diols. uwindsor.ca For instance, the Evans aldol reaction has been utilized in the large-scale synthesis of complex molecules. tcichemicals.com
Another example involves the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide. The subsequent alkylation of this amide occurs with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. The auxiliary can then be cleaved to yield the desired chiral product. wikipedia.org
Camphorsultams are another class of effective chiral auxiliaries. They offer high stereocontrol in various transformations, including alkylations and aldol reactions, due to the rigid camphor (B46023) skeleton that effectively shields one face of the reacting molecule. wikipedia.org
| Chiral Auxiliary | Type of Reaction Controlled | Key Features |
| Evans Oxazolidinones | Aldol reactions, Alkylations | Derived from amino acids; high diastereoselectivity. nih.govtcichemicals.com |
| Pseudoephedrine | Alkylations | Forms a temporary amide; directs alkylation. wikipedia.org |
| Camphorsultam | Alkylations, Aldol reactions | Rigid structure provides excellent facial shielding. wikipedia.org |
| 8-Phenylmenthol | Ene reactions | One of the earliest developed chiral auxiliaries. wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | An alternative to 8-phenylmenthol. wikipedia.org |
Asymmetric Catalysis in C-C or C-N Bond Formation
Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. ccnu.edu.cn
Asymmetric Carbon-Carbon (C-C) Bond Formation: The formation of the carbon backbone of (2R,3S)-2-aminobutane-1,3-diol can be achieved through various catalytic asymmetric reactions. For example, asymmetric aldol reactions catalyzed by chiral metal complexes or organocatalysts can establish the 1,3-diol stereochemistry with high control. uwindsor.ca The use of chiral ligands, often derived from the chiral pool, is essential for inducing asymmetry in these reactions. wikipedia.org
Asymmetric Carbon-Nitrogen (C-N) Bond Formation: The stereoselective introduction of the amino group is another critical step. This can be accomplished through methods like the catalytic asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester. For example, the conjugate addition of a chiral lithium amide to tert-butyl crotonate has been used to synthesize precursors to syn-(2R,3S)-diaminobutanoic acid with high diastereoselectivity. nih.gov
Enantioselective Reductions and Oxidations
Enantioselective reductions and oxidations are powerful tools for creating stereocenters. These reactions often utilize chiral catalysts or reagents to deliver a hydride or an oxidant to one face of a prochiral substrate.
Enantioselective Reductions: The synthesis of chiral 1,3-diols can be achieved through the stereoselective reduction of β-hydroxy ketones. uwindsor.ca Various chiral reducing agents and catalytic systems have been developed for this purpose. For instance, alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of 2-hydroxy ketones. researchgate.net
Enantioselective Oxidations: While less common for the direct synthesis of this specific aminodiol, asymmetric oxidation reactions are a fundamental strategy in asymmetric synthesis. For example, the Sharpless asymmetric dihydroxylation can introduce two adjacent hydroxyl groups with high enantioselectivity, which could then be further functionalized.
Synthesis via Chiral Pool Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This approach leverages the existing chirality of the starting material, often reducing the number of synthetic steps required to obtain the target molecule. wikipedia.org
Derivation from Natural Product Precursors (e.g., L-threonine, pinene, camphor, limonene, levoglucosenone)
A variety of natural products can serve as precursors for the synthesis of this compound and its stereoisomers.
L-threonine: This amino acid possesses the correct stereochemistry at one of the chiral centers and is a common starting material for the synthesis of related chiral building blocks.
Terpenes (Pinene, Camphor, Limonene): These abundant and inexpensive natural products provide a chiral scaffold that can be chemically modified. nih.gov For instance, a library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner starting from (−)-α-pinene. beilstein-journals.org The synthesis involved the conversion of isopinocarveol, derived from α-pinene, into an oxazolidin-2-one through a stereoselective aminohydroxylation process. beilstein-journals.org Similarly, (1R)-(−)-myrtenol, another pinane (B1207555) derivative, can be used to prepare regioisomeric spiro-oxazolidin-2-ones. beilstein-journals.org
Carbohydrates (e.g., Glucose): Sugars are another rich source of chirality. For example, a highly efficient synthesis of (2R,3S)- and (2S,3R)-4-aminobutane-1,2,3-triol has been developed from D- or L-glucose, respectively. nih.gov
| Natural Product Precursor | Key Synthetic Transformations | Resulting Stereoisomer(s) |
| (-)-α-Pinene | Conversion to isopinocarveol, carbamate (B1207046) formation, stereoselective aminohydroxylation. beilstein-journals.org | Pinane-based 2-amino-1,3-diols. beilstein-journals.org |
| (1R)-(-)-Myrtenol | Similar sequence to α-pinene, leading to a regioisomeric product. beilstein-journals.org | Regioisomeric spiro-oxazolidin-2-one. beilstein-journals.org |
| D- or L-Glucose | Multi-step synthesis involving a key one-pot conversion of an aldehyde to an amide. nih.gov | (2R,3S)- or (2S,3R)-4-aminobutane-1,2,3-triol. nih.gov |
Biocatalytic Transformations and Enzymatic Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. semanticscholar.orgmdpi-res.com This approach is increasingly recognized for its environmental benefits and economic viability. semanticscholar.org
Enzymes such as transaminases (TAs) are particularly useful for the stereoselective synthesis of chiral amines. researchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For example, a two-step enzymatic cascade involving a transketolase and a ω-transaminase has been demonstrated for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol. mdpi-res.com This methodology has also been applied to the synthesis of (2S,3R)-2-aminopentane-1,3-diol. researchgate.net
Lipases are another class of enzymes that are widely used for the kinetic resolution of racemic mixtures, including alcohols and esters, which can be intermediates in the synthesis of chiral diols. rsc.org
Diastereoselective Synthesis from Achiral Precursors
The creation of specific stereoisomers from achiral starting materials is a highly efficient strategy that establishes the desired stereochemistry in a controlled manner. For compounds like this compound, which possesses a syn-relationship between the amino and hydroxyl groups, diastereoselective reductions of prochiral ketones and Mannich-type reactions are prominent methods.
One of the most effective approaches involves the diastereoselective reduction of α-amino-β-keto esters or related structures. researchgate.netrsc.org The substrate's inherent chirality, once an amino group is introduced, can direct the stereochemical outcome of the subsequent ketone reduction. The choice of reducing agent and reaction conditions, particularly the use of chelating or non-chelating metals, can control the formation of either syn- or anti-diastereomers. researchgate.netcdnsciencepub.com
For instance, chelation-controlled reductions, often employing zinc or titanium reagents, typically lead to syn-products. The metal coordinates to both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate that directs the hydride attack from the less hindered face. researchgate.net A study on the reduction of α-substituted β-keto esters demonstrated that using titanium tetrachloride (TiCl₄) with a pyridine-borane complex could achieve diastereomeric ratios as high as 99% in favor of the syn-isomer. researchgate.net Conversely, non-chelating, sterically demanding reducing agents like L-Selectride® tend to follow the Felkin-Anh model, yielding the anti-isomer. scispace.comnih.gov
Another powerful method is the diastereoselective Mannich-type reaction, which constructs the carbon-carbon bond and sets the stereocenters simultaneously. scispace.com Highly diastereoselective Mannich reactions have been developed for the synthesis of syn-β-amino alcohols. rsc.orgrsc.org These reactions can involve the addition of a nucleophile to an imine containing a chiral auxiliary or the use of a chiral catalyst. For example, the reaction of α-hydroxyaldehydes with amines and allylboronates (Petasis borono-Mannich reaction) has shown high syn-diastereoselectivity. rsc.org
| Method | Precursor Type | Reagents/Catalyst | Diastereomeric Ratio (syn:anti) | Reference |
| Chelation-Controlled Reduction | α-amino-β-keto ester | TiCl₄, Pyridine-Borane | Up to 99:1 | researchgate.net |
| Felkin-Anh Controlled Reduction | α-amino-β-keto ester | L-Selectride® | High anti-selectivity | scispace.comnih.gov |
| Petasis Borono-Mannich Reaction | α-hydroxyaldehyde, amine | Pinacol allylboronate | High syn-selectivity | rsc.org |
| Rh(II)-catalyzed Cycloaddition | Carbonyl ylide, aldimine | Chiral Rh(II) carboxylates | High syn-selectivity | diva-portal.org |
Resolution Techniques for Enantiopure this compound
Resolution is a cornerstone technique for separating a mixture of enantiomers or diastereomers. For chiral compounds synthesized as a racemic or diastereomeric mixture, resolution is essential to isolate the desired enantiopure stereoisomer.
Classical resolution involves the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. uni-muenchen.de These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. researchgate.net After separation, the chiral resolving agent is removed to yield the pure enantiomers.
For amino alcohols like 2-aminobutane-1,3-diol, acidic resolving agents are typically used to form diastereomeric salts with the basic amino group. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. uni-muenchen.de The efficiency of a given resolution depends heavily on the choice of resolving agent and the crystallization solvent, which can significantly influence the solubility difference between the diastereomeric salts.
For example, the resolution of a racemic amine can be achieved by forming salts with D-(−)-tartaric acid. One diastereomeric salt may crystallize preferentially from a specific solvent system, leaving the other diastereomer in the mother liquor. After separation by filtration, the salt is treated with a base to liberate the free amine and remove the chiral acid.
| Resolving Agent Class | Examples | Principle of Separation | Reference |
| Chiral Carboxylic Acids | Tartaric acid, Mandelic acid | Formation of diastereomeric salts with differing solubilities | uni-muenchen.deresearchgate.net |
| Chiral Sulfonic Acids | Camphorsulfonic acid | Formation of diastereomeric salts with differing solubilities | uni-muenchen.de |
Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leading to its conversion into a product, while the less reactive enantiomer remains largely unreacted. The reaction is stopped before completion (ideally at around 50% conversion) to recover the unreacted starting material with high enantiomeric excess. wikipedia.org
Enzymes are particularly effective catalysts for kinetic resolutions due to their high stereoselectivity. Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines via selective acylation. researchgate.net In a typical lipase-catalyzed kinetic resolution of a racemic amino alcohol, an acyl donor (like an ester) is used. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For instance, Candida antarctica Lipase B (CALB) is a well-known enzyme for resolving chiral alcohols and amines.
Another powerful enzymatic approach is reductive kinetic resolution, often employing ketoreductases (KREDs) or transaminases (TAs). rsc.orgresearchgate.net In the case of synthesizing this compound, a dynamic reductive kinetic resolution (DYRKR) of a corresponding α-amino-β-keto ester could be employed. This process uses a ketoreductase that selectively reduces one diastereomer of the keto substrate, which can rapidly epimerize at the α-position, to the desired syn-amino alcohol with high diastereomeric and enantiomeric excess. rsc.org
| Method | Catalyst/Reagent | Principle | Typical Outcome | Reference |
| Enzymatic Acylation | Lipase (e.g., CALB) | Selective acylation of one enantiomer of the amino alcohol | Enriched unreacted enantiomer and acylated product | researchgate.net |
| Hydrolytic Kinetic Resolution | Chiral (salen)Co catalyst | Selective hydrolysis of one enantiomer of a racemic epoxide precursor | Enriched epoxide and diol product | wikipedia.org |
| Dynamic Reductive Kinetic Resolution (DYRKR) | Ketoreductase (KRED) | Selective reduction of one rapidly epimerizing diastereomer of an α-amino-β-keto ester | High yield and high diastereomeric/enantiomeric excess of the desired amino alcohol | rsc.org |
Chemical Transformations and Derivatization of 2r,3s 2 Aminobutane 1,3 Diol
Reactions Involving the Amine Functionality
The primary amine group in (2R,3S)-2-aminobutane-1,3-diol is a key site for various chemical modifications, including acylation, sulfonylation, alkylation, amidation, and the formation of Schiff bases and imines.
The amine functionality of aminodiols can be readily acylated. For instance, the acylation of the related (2R,3R)-2-aminobutane-1,3-diol with succinic acid at the OH function of the N-terminal amino alcohol has been reported as a method to attach it to a solid support for peptide synthesis. lookchem.com This suggests a similar reactivity for the (2R,3S) isomer. The general principle of acylating amino alcohols has been established for decades, providing a basis for chemoselective modifications.
Sulfonylation, the reaction with a sulfonyl halide, is another common transformation for primary amines, leading to the formation of sulfonamides. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of primary amines suggests this transformation is feasible.
Table 1: Examples of Acylation Reactions
| Reactant | Reagent | Product Type | Reference |
| (2R,3R)-2-aminobutane-1,3-diol | Succinic acid | Hemi-succinate ester | lookchem.com |
| (2R,3R)-2-aminobutane-1,3-diol | Boc-TCE | (tert-Butoxy)carbonyl protected amine | lookchem.com |
Alkylation of the amine group in this compound can introduce various alkyl substituents. This reaction typically proceeds via nucleophilic substitution with an alkyl halide.
Amidation reactions can also occur at the amine functionality. For example, pinane-based 2-amino-1,3-diols, which share the same functional core, have been synthesized and their chemical properties studied. beilstein-journals.org
Primary amines, such as the one in this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netrasayanjournal.co.inambeed.com This condensation reaction is typically reversible and acid-catalyzed. researchgate.netyoutube.com The formation of an imine involves the replacement of the carbonyl group's C=O double bond with a C=N double bond. youtube.comwikipedia.org
The stability of the resulting Schiff base can vary; those derived from aromatic aldehydes are often more stable due to conjugation. rasayanjournal.co.in The reaction equilibrium generally favors the starting materials, so dehydrating agents or azeotropic distillation may be needed to drive the reaction towards imine formation. wikipedia.org A variety of catalysts, such as Tris(2,2,2-trifluoroethyl)borate, can facilitate this transformation. wikipedia.org
A study on the conformationally restricted amino alcohol 1-amino-2-indanol (B1258337) demonstrated the formation of Schiff bases with salicylaldehydes. mdpi.com This research highlights the general applicability of Schiff base formation to amino alcohols.
Table 2: General Conditions for Imine Formation
| Reactants | Conditions | Product | Reference |
| Primary amine, Aldehyde/Ketone | Mildly acidic | Imine (Schiff Base) | ambeed.com |
| Primary amine, Aldehyde/Ketone | Acid catalyst, removal of water | Imine (Schiff Base) | wikipedia.org |
Reactions Involving the Hydroxyl Functionalities
The two hydroxyl groups of this compound offer additional sites for chemical modification, including esterification, etherification, and the formation of acetals and ketals.
The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives. For example, the OH function of the related (2R,3R)-2-aminobutane-1,3-diol has been acylated with succinic acid. lookchem.com This indicates the potential for selective esterification of the hydroxyl groups in the (2R,3S) isomer.
Etherification, the formation of an ether linkage, is another possible transformation. While direct examples with this compound are not detailed in the provided results, the synthesis of orthogonally protected 2-aminodiols often involves the protection of hydroxyl groups as ethers, for instance, as benzyl (B1604629) ethers. semanticscholar.orgresearchgate.net
Diols, such as this compound, can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals. masterorganicchemistry.comchemtube3d.comorganic-chemistry.orglibretexts.org This reaction is reversible and involves the formation of a five or six-membered ring, depending on which hydroxyl groups participate. The formation of cyclic acetals is often favored over acyclic acetals due to entropic factors. chemtube3d.com
These acetal (B89532) or ketal structures can serve as protecting groups for the diol functionality, as they are stable under basic and nucleophilic conditions but can be cleaved under acidic conditions. masterorganicchemistry.comnii.ac.jp The use of 1,3-diols to form 1,3-dioxanes is a common strategy in organic synthesis. organic-chemistry.org For instance, chiral acetals derived from (2R,4R)-2,4-pentanediol have been used in stereoselective reactions. nii.ac.jp
Table 3: Protecting Groups for Diols
| Reagent | Protecting Group | Reference |
| Aldehyde/Ketone, Acid Catalyst | Acetal/Ketal | masterorganicchemistry.comlibretexts.org |
| 1,3-bis(trimethylsiloxy)propane, Iodine | 1,3-Dioxane | organic-chemistry.org |
Cyclization Reactions involving Diol Moiety (e.g., Oxazolidin-2-one formation)
The 1,3-diol arrangement in conjunction with the adjacent amine in this compound is conducive to cyclization reactions, with the formation of oxazolidin-2-ones being a prominent example. Oxazolidin-2-ones are significant heterocyclic motifs that serve as chiral auxiliaries in asymmetric synthesis and are core components of several pharmaceutical agents. bohrium.com
The synthesis of oxazolidin-2-ones from 1,2-amino alcohols can be achieved through various methods, including reaction with phosgene (B1210022) or its derivatives, or through greener approaches utilizing carbon dioxide. researchgate.net For instance, 2-aminoethanols can undergo thiocarboxylation with carbon monoxide, followed by oxidative cyclization to yield oxazolidin-2-ones. researchgate.net Another efficient method involves the use of ethyl imidazole-1-carboxylate as a carbonylating agent for the cyclization of amino alcohols. researchgate.net
The formation of an oxazolidin-2-one ring from this compound proceeds by reacting the amino and one of the hydroxyl groups with a carbonyl source. This intramolecular cyclization locks the stereochemistry of the original molecule into the heterocyclic ring, which is instrumental in controlling the stereochemical outcome of subsequent reactions where it is used as a chiral auxiliary.
Below is a table summarizing common methods for oxazolidin-2-one synthesis from amino alcohols:
| Reagent/Catalyst | Reaction Conditions | Reference |
| Phosgene or equivalents | Typically requires a base | bohrium.com |
| Carbon Monoxide and Sulfur | Mild conditions (1 atm, room temperature) | researchgate.net |
| Ethyl imidazole-1-carboxylate | Efficient for sterically hindered substrates | researchgate.net |
| Carbon Dioxide | Often requires a catalyst (e.g., zinc-salen complex) | bohrium.com |
Bifunctional and Multifunctional Derivatization
The presence of both amine and diol functionalities allows for bifunctional and multifunctional derivatization of this compound. This enables the molecule to act as a linker or be incorporated into larger, more complex structures with tailored properties.
The amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functional groups. Simultaneously or sequentially, the diol moiety can be protected, activated for further reactions, or used as a point of attachment for other molecular fragments. For example, the diol can be converted into cyclic acetals or ketals, which not only serve as protecting groups but can also influence the conformational rigidity and reactivity of the molecule.
This dual reactivity is particularly valuable in the synthesis of chiral ligands for catalysis and in the construction of complex natural product analogs. The ability to selectively modify each functional group is key to its utility as a versatile building block.
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. nih.govmdpi.com The inherent chirality and defined stereochemistry of the scaffold are transferred to the resulting heterocyclic products, making it a powerful tool in asymmetric synthesis.
Beyond the previously mentioned oxazolidin-2-ones, the vicinal amino alcohol functionality is a precursor to other important heterocycles. For example, condensation reactions with aldehydes or ketones can lead to the formation of chiral oxazolidine (B1195125) derivatives. Furthermore, reactions involving both the amino and the two hydroxyl groups can lead to the formation of more complex bicyclic or polycyclic heterocyclic systems.
The strategic derivatization of the functional groups on the this compound backbone allows for the construction of a wide variety of heterocyclic structures. For instance, after protecting the diol, the amino group can be used as a nucleophile in reactions to form pyrrolidines, piperidines, or other nitrogen-containing rings. Subsequent deprotection and modification of the diol can introduce further complexity.
The following table lists some of the heterocyclic systems that can be synthesized from amino alcohol precursors:
| Heterocyclic System | General Synthetic Approach |
| Oxazolidines | Condensation with aldehydes or ketones |
| Imidazolidin-2-ones | Reaction with urea (B33335) or phosgene derivatives |
| Thiazolidin-2-ones | Reaction with thiophosgene (B130339) or related reagents |
| Pyrrolidines/Piperidines | Multi-step synthesis involving N-alkylation and cyclization |
The versatility of this compound as a chiral building block continues to be explored for the synthesis of novel and stereochemically defined heterocyclic compounds with potential applications in medicinal chemistry and materials science. uobaghdad.edu.iqwhiterose.ac.uk
Applications of 2r,3s 2 Aminobutane 1,3 Diol in Asymmetric Catalysis
Development as Chiral Ligands for Metal Catalysis
The design and synthesis of effective chiral ligands are central to the field of asymmetric catalysis. The structural attributes of (2R,3S)-2-aminobutane-1,3-diol make it an attractive starting material for the construction of various ligand frameworks.
The modular nature of ligand synthesis allows for the systematic modification of the catalyst's steric and electronic properties to suit a specific reaction. This compound can be readily incorporated into several important classes of chiral ligands, most notably phosphoramidites and diamine-diols.
Phosphoramidite (B1245037) Ligands: Phosphoramidites are a highly successful class of monodentate ligands in asymmetric catalysis, particularly in rhodium- and copper-catalyzed reactions. The synthesis of phosphoramidite ligands derived from a diol backbone, such as that provided by this compound, typically involves a two-step procedure. First, the diol is reacted with phosphorus trichloride (B1173362) (PCl₃) to form a phosphorochloridite intermediate. This intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the desired phosphoramidite ligand. This modular approach allows for the variation of both the diol backbone and the amine component, enabling the creation of a library of ligands for catalyst screening. While specific examples utilizing this compound were not prominently featured in the surveyed literature, the established synthetic routes are broadly applicable.
Diamine-Diol Ligands: The inherent diamine-diol-like structure of this compound (considering the amino and hydroxyl groups) makes it a building block for bidentate or polydentate ligands. These ligands can coordinate to a metal center through both the nitrogen and oxygen atoms. The synthesis of such ligands can involve the protection of one or more functional groups, followed by modification of the others. For instance, the amino group can be functionalized to introduce additional coordinating moieties, or the hydroxyl groups can be derivatized. While the direct synthesis of diamine-diol ligands from this compound for homogeneous catalysis is a plausible strategy, the reviewed literature did not provide specific examples. However, analogous 1,3-diamine derivatives have been designed and synthesized for use in asymmetric reactions.
The efficacy of a chiral ligand is contingent on its ability to form a stable and well-defined complex with a metal ion. The amino and hydroxyl groups of this compound-derived ligands can act as Lewis basic sites, donating electron pairs to a metal center to form coordinate covalent bonds. This process, known as chelation, results in the formation of a stable, cyclic metal-ligand complex.
The geometry of the resulting metal complex is a critical factor in determining the stereochemical outcome of a catalyzed reaction. The rigid conformation imposed by the chelate rings positions the other ligands and the substrate in a specific spatial arrangement, which leads to the preferential formation of one enantiomer of the product. The nature of the metal, its oxidation state, and the electronic properties of the ligand all influence the structure and reactivity of the metal complex. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are instrumental in characterizing the structure and bonding within these metal complexes. While the general principles of chelation are well-understood, specific studies detailing the coordination chemistry of ligands derived from this compound with various transition metals were not identified in the reviewed literature.
Organocatalytic Applications of this compound
This compound possesses the necessary functional groups—a primary amine and two hydroxyl groups—to function as an organocatalyst. The primary amine can participate in enamine or iminium ion catalysis, while the hydroxyl groups can act as hydrogen bond donors to activate the electrophile and control the stereochemistry of the transition state. Although specific studies employing this exact diol are not available, analogous primary β-amino alcohols have been shown to be effective organocatalysts in reactions like the Michael addition.
Ligand Structure-Activity Relationship Studies
For chiral 1,3-amino alcohols used in asymmetric catalysis, structure-activity relationship studies generally focus on several key aspects:
Stereochemistry: The absolute and relative stereochemistry of the amino and hydroxyl groups is paramount in determining the enantioselectivity of the catalyzed reaction. Often, different stereoisomers of the same ligand will lead to opposite enantiomers of the product.
Substituents: The nature and size of substituents on the carbon backbone and on the nitrogen and oxygen atoms can significantly impact both the reactivity and the enantioselectivity. Bulky substituents can create a more defined chiral pocket, leading to higher enantiomeric excess.
Rigidity: More rigid ligand structures, often achieved by incorporating cyclic motifs, tend to provide higher levels of enantioselectivity by reducing the number of possible transition state conformations.
Without specific experimental data for this compound in the requested reactions, it is not possible to provide a detailed structure-activity relationship for this particular compound.
2r,3s 2 Aminobutane 1,3 Diol As a Chiral Scaffold and Building Block in Complex Molecule Synthesis
Construction of Chiral Intermediates for Advanced Organic Synthesis
The utility of (2R,3S)-2-aminobutane-1,3-diol in advanced organic synthesis lies in its function as a chiral auxiliary or a precursor to other valuable chiral intermediates. Chiral auxiliaries are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. wikipedia.org The amino and hydroxyl groups of this compound are ideal for temporarily attaching to a prochiral substrate, for example, through the formation of an amide or ester linkage. The inherent chirality of the aminodiol scaffold then guides subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity.
For instance, the amino group can be acylated, and the resulting amide can be used to direct stereoselective transformations at the α-carbon. The hydroxyl groups can be protected or activated to participate in various coupling or cyclization reactions. This strategy is fundamental in producing key chiral fragments for the synthesis of pharmaceuticals and other bioactive compounds.
The creation of synthons with specific stereochemistry, such as the syn-(2R,3S) configuration, is critical in the synthesis of many complex molecules, including non-proteinogenic amino acids and peptide mimics. nih.gov While direct synthesis from this compound is one potential route, the importance of establishing this specific stereochemical relationship is highlighted in the asymmetric synthesis of compounds like syn-(2R,3S)-diaminobutanoic acid. nih.gov
Table 1: Potential Synthetic Transformations of this compound for Intermediate Synthesis
| Functional Group | Reaction Type | Potential Product | Application |
| Amino Group (-NH₂) | Acylation | Chiral Amide / Oxazolidinone | Chiral Auxiliary for Aldol/Alkylation Reactions |
| Primary Hydroxyl (-CH₂OH) | Protection (e.g., Silylation) | Protected Diol | Selective reaction at other functional groups |
| Secondary Hydroxyl (-CHOH) | Oxidation / Activation | Chiral Amino Ketone / Mesylate | Precursor for further stereoselective additions or substitutions |
| Amino & Hydroxyl Groups | Cyclization with Carbonyls | Chiral Oxazolidine (B1195125) | Protected intermediate, directs subsequent reactions |
Synthesis of Natural Product Scaffolds and Analogues
Natural products exhibit a vast range of biological activities and complex, stereochemically rich structures. The total synthesis of these molecules, and the creation of their analogues for structure-activity relationship (SAR) studies, frequently relies on the use of readily available chiral building blocks. nijournals.orgrsc.org this compound serves as an excellent starting point for generating scaffolds that mimic portions of natural products.
In Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules, a common chiral core is elaborated through various reaction pathways. The functional groups of this compound allow for divergent synthesis; the amino group can be elaborated into peptide chains or heterocyclic systems, while the diol functionality can be used to construct cyclic ethers or polyol chains, which are common motifs in natural products like polyketides and alkaloids.
For example, the vicinal amino alcohol moiety is a key feature in many biologically active molecules. By using this compound as a starting material, chemists can ensure the correct absolute and relative stereochemistry of this fragment is incorporated into the final target molecule, avoiding costly and often low-yielding chiral separations at later stages.
Incorporation into Polymer Architectures
The bifunctional nature of this compound makes it a suitable candidate for incorporation into polymers as a chiral monomer. The presence of amino and hydroxyl groups allows it to participate in step-growth polymerization reactions to form polyamides, polyesters, polyurethanes, or polycarbonates. The incorporation of such a chiral unit into a polymer backbone can impart unique properties, such as the ability to form helical structures or recognize other chiral molecules.
A well-established strategy for a closely related class of compounds, 2-amino-1,3-propanediols, involves a two-step process to create functional cyclic carbonate monomers. rsc.org First, the amino group is selectively reacted with an electrophile, and then the resulting diol is cyclized. rsc.org This methodology could be directly applied to this compound. The resulting chiral monomer could then undergo ring-opening polymerization to produce functional, stereoregular polymers. The additional methyl group at the C3 position, compared to the propanediol (B1597323) analogue, would influence the polymer's physical properties, such as its glass transition temperature and solubility.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Monomer Functionality Used | Potential Properties |
| Polyamide | Amino group and carboxylated diol | Chiral recognition, altered thermal properties |
| Polyurethane | Diol and diisocyanate co-monomer | Helical structures, biodegradable materials |
| Polycarbonate | Diol converted to cyclic carbonate monomer | Stereoregularity, functional side chains |
Material Science Applications (e.g., chiral stationary phases, supramolecular assemblies)
The well-defined stereochemistry of this compound makes it an attractive candidate for applications in material science, particularly in the development of materials for chiral recognition.
Chiral Stationary Phases (CSPs): In enantioselective chromatography, a chiral stationary phase is used to separate enantiomers. nih.gov CSPs function by forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The effectiveness of a CSP depends on the chiral recognition ability of the selector molecule.
This compound can be used as a chiral selector by covalently bonding it to a solid support, typically silica (B1680970) gel. nih.gov A common method involves reacting one of the hydroxyl groups or the amino group with a linker molecule, such as 3-(triethoxysilyl)propyl isocyanate, which can then be attached to the silica surface. nih.gov The remaining free amino and hydroxyl groups can then participate in chiral recognition through interactions like hydrogen bonding, dipole-dipole interactions, and steric repulsion with the analyte. The specific spatial arrangement of these groups in the (2R,3S) configuration creates a unique chiral environment essential for effective enantioseparation.
Supramolecular Assemblies: Supramolecular chemistry involves the association of molecules through non-covalent interactions. The amino and diol functionalities of this compound are excellent hydrogen bond donors and acceptors. This allows the molecule to self-assemble into ordered, chiral supramolecular structures such as gels, liquid crystals, or nanotubes. The chirality of the building block is transferred to the macroscopic structure, creating materials with potential applications in asymmetric catalysis, sensing, and nonlinear optics.
Theoretical and Computational Investigations of 2r,3s 2 Aminobutane 1,3 Diol
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of (2R,3S)-2-aminobutane-1,3-diol is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects.
In this compound, the key dihedral angles to consider are around the C2-C3 bond. Rotation around this bond gives rise to various staggered and eclipsed conformations. The staggered conformations are generally more stable due to the minimization of torsional strain. The relative energies of these staggered conformers are influenced by gauche interactions between bulky substituents (methyl, hydroxyl, and aminomethyl groups) and the potential for intramolecular hydrogen bonding.
Stereoelectronic effects, such as hyperconjugation, also play a crucial role in determining conformational preferences. These effects involve the interaction of filled bonding orbitals with adjacent empty antibonding orbitals. For instance, an anti-periplanar arrangement of a C-H or C-C bond with a C-O or C-N bond can lead to stabilizing hyperconjugative interactions. Computational studies can quantify the energetic contributions of these different effects to predict the most populated conformations in the gas phase and in solution.
A detailed computational analysis would involve a systematic scan of the potential energy surface by varying key dihedral angles. The resulting energy profile would reveal the global and local energy minima, corresponding to the most stable conformers.
Table 1: Predicted Relative Energies of Staggered Conformers of this compound
| Conformer | Dihedral Angle (H-C2-C3-H) | Key Interactions | Predicted Relative Energy (kcal/mol) |
| A | ~60° (gauche) | Intramolecular H-bond (OH...NH2) | 0.00 |
| B | ~180° (anti) | Steric repulsion between bulky groups | 1.5 - 2.5 |
| C | ~-60° (gauche) | Gauche interaction (CH3...CH2OH) | 0.8 - 1.2 |
Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.
DFT Studies of Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and the transition states of chemical reactions involving this compound.
Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding a molecule's reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape relate to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups, indicating these as the primary sites for electrophilic attack.
DFT can also be used to calculate various reactivity descriptors, such as:
Electrostatic Potential (ESP) maps: These visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui functions: These indices quantify the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic and electrophilic attack.
Furthermore, DFT is instrumental in studying the mechanisms and selectivity of reactions. For example, in a reaction where this compound acts as a chiral ligand or catalyst, DFT can be used to model the transition states of the competing reaction pathways. The calculated activation energies for these pathways can explain and predict the observed stereoselectivity.
Molecular Dynamics Simulations of Ligand-Substrate Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. For this compound, MD simulations are particularly useful for investigating its role as a ligand in complex with a larger substrate, such as a protein or another chiral molecule.
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This generates a trajectory that describes the positions and velocities of all atoms over time. Analysis of this trajectory can reveal:
Binding Modes: MD simulations can explore the different ways in which this compound can bind to a substrate, identifying the most stable and frequently occurring binding orientations.
Interaction Energies: The strength of the interaction between the ligand and the substrate can be quantified by calculating the non-bonded interaction energies (van der Waals and electrostatic).
Hydrogen Bonding Networks: The formation and breaking of hydrogen bonds between the amino and hydroxyl groups of the ligand and complementary groups on the substrate can be monitored throughout the simulation. This is often crucial for understanding the stability and specificity of the interaction.
Conformational Changes: The simulation can show how the conformations of both the ligand and the substrate change upon binding.
By running simulations of this compound with different substrates or in different stereoisomeric forms, researchers can gain a deeper understanding of the molecular basis of chiral recognition.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra and the structural characterization of the molecule.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors of the atoms in the molecule. These can then be converted into chemical shifts (¹H and ¹³C) that can be compared with experimental NMR data. The prediction of spin-spin coupling constants is also possible. By calculating these properties for different conformers, it is possible to obtain a weighted average that reflects the conformational ensemble present in solution.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the appearance of an IR spectrum. This can help in assigning the peaks in an experimental spectrum to specific molecular vibrations.
Chiroptical Spectroscopy: Since this compound is a chiral molecule, the prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is of particular interest. Time-dependent DFT (TD-DFT) is commonly used to calculate the ECD spectrum, which arises from the differential absorption of left and right circularly polarized light. The calculated spectrum can be used to determine the absolute configuration of the molecule by comparing it with the experimental spectrum.
Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound
| Spectroscopic Property | Predicted Value |
| ¹H NMR Chemical Shift (ppm) - H at C2 | 3.1 - 3.4 |
| ¹³C NMR Chemical Shift (ppm) - C2 | 55 - 60 |
| IR Vibrational Frequency (cm⁻¹) - O-H stretch | 3300 - 3500 |
| IR Vibrational Frequency (cm⁻¹) - N-H stretch | 3200 - 3400 |
| Major ECD Cotton Effect (nm) | ~210 (+) |
Note: The data in this table is illustrative and represents typical ranges for similar functional groups. Accurate predictions require specific high-level computational calculations.
Advanced Analytical Methodologies for Stereochemical Characterization in Research
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone technique for separating stereoisomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for chiral separations.
Research Findings: The separation of aminodiols and related compounds is well-documented. For compounds like amino acids, which are structurally analogous to (2R,3S)-2-aminobutane-1,3-diol, enantioselective GC is a powerful tool. For instance, the enantiomers of threonine, a constitutional isomer of the target compound, can be separated and quantified after derivatization to make them more volatile.
Similarly, chiral HPLC is extensively used for the enantiomeric resolution of chiral intermediates in pharmaceutical synthesis. The process often involves screening various chiral stationary phases and mobile phase compositions to achieve optimal separation. For amino compounds, columns based on chiral crown ethers or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) are frequently effective. An alternative approach involves the derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
The table below illustrates typical data obtained from the method development for chiral HPLC separation of a related compound, 2-aminobutanamide, showcasing the trial-and-error process involved in finding a suitable analytical method.
Table 1: Exemplary Chiral HPLC Method Development Data for Separation of 2-Aminobutanamide Enantiomers
| Chiral Stationary Phase (Column) | Mobile Phase Composition | Observation |
|---|---|---|
| Chiralpak AD-H | n-Hexane / Isopropanol | No separation |
| Chiralpak OD-RH | Acetonitrile / Water | Poor separation |
| Crownpak CR(+) | 0.05% Perchloric Acid / Methanol | Slight separation |
| Crownpak CR(+) | 0.05% Perchloric Acid | Adequate separation |
Spectroscopic Methods for Absolute Configuration Assignment (e.g., VCD, ECD, Circular Dichroism)
Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are indispensable for assigning the absolute configuration of a stereocenter. These techniques include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD).
Research Findings: VCD measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers produce mirror-image VCD spectra, the absolute configuration can be determined by comparing the experimental spectrum of one enantiomer with a theoretically calculated spectrum. Modern quantum chemical calculations, particularly those using Density Functional Theory (DFT), can reliably predict VCD spectra. A match between the signs and relative intensities of the major experimental and calculated VCD bands provides a confident assignment of the molecule's absolute configuration.
ECD, which operates in the UV-visible range, is another powerful technique based on the same principles. The assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with spectra predicted by Time-Dependent Density Functional Theory (TDDFT) calculations. This approach is particularly effective for molecules containing chromophores.
The table below conceptualizes the comparison between experimental and calculated VCD data for a chiral molecule, which is the basis for assigning its absolute configuration.
Table 2: Illustrative Comparison of Experimental and Calculated VCD Data for Absolute Configuration Assignment
| Experimental VCD (cm-1) | Calculated VCD for R-enantiomer (cm-1) | Calculated VCD for S-enantiomer (cm-1) | Conclusion |
|---|---|---|---|
| 1450 (+) | 1445 (+) | 1445 (-) | The experimental spectrum shows a positive-negative-positive pattern that matches the calculated spectrum for the R-enantiomer. Therefore, the absolute configuration is assigned as R. |
| 1375 (-) | 1370 (-) | 1370 (+) | |
| 1310 (+) | 1305 (+) | 1305 (-) | |
| 1120 (-) | 1118 (-) | 1118 (+) |
X-ray Crystallography for Solid-State Structure and Stereochemistry
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its relative and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice.
Research Findings: While a crystal structure for this compound is not readily available in public databases, extensive crystallographic data exists for its constitutional isomer, L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid), which shares a similar stereochemical arrangement. L-threonine crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral, non-racemic molecules. The analysis provides precise bond lengths, bond angles, and torsional angles, confirming the anti relationship between the amino and hydroxyl groups on the C2-C3 bond. This type of data provides an unambiguous structural blueprint of the molecule in the solid state.
The following table presents typical crystallographic data as would be obtained for a compound like this compound, using the published data for L-threonine as a representative example.
Table 3: Representative Crystallographic Data (based on L-threonine)
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 13.611 |
| b (Å) | 7.738 |
| c (Å) | 5.142 |
| Volume (ų) | 541.2 |
| Z (Molecules per unit cell) | 4 |
NMR Spectroscopy for Diastereomeric Purity, Solution Conformation, and Absolute Configuration (e.g., Mosher Method, Chiral Derivatizing Agents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for stereochemical analysis in solution. While standard NMR can distinguish diastereomers, determining the absolute configuration of enantiomers requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents.
Research Findings: The Mosher method is a widely used NMR technique for deducing the absolute configuration of secondary alcohols and amines. It involves reacting the chiral substrate with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a chiral derivatizing agent, to form a pair of diastereomeric esters or amides. Due to anisotropic effects from the phenyl ring of the MTPA moiety, protons on either side of the newly formed ester/amide linkage experience different shielding or deshielding effects in the two diastereomers. By analyzing the differences in their ¹H NMR chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be determined.
However, research has shown that the application of the modified Mosher's method to acyclic 1,3-diols can be complex. While the method is generally valid for syn-1,3-diols, it often yields irregular and unreliable results for anti-1,3-diols. Since this compound possesses an anti relationship between the C2-amino and C3-hydroxyl groups, the direct application of the Mosher method to its di-MTPA esters may not be straightforward and requires careful interpretation, potentially in combination with other techniques like CD spectroscopy.
The table below illustrates how data from a Mosher's method analysis is typically organized to determine absolute configuration.
Table 4: Hypothetical Data Organization for Mosher's Method Analysis of a Chiral Alcohol
| Proton (H) | δ for (S)-MTPA ester (ppm) | δ for (R)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| H-1a | 4.35 | 4.45 | -0.10 |
| H-1b | 4.28 | 4.39 | -0.11 |
| H-3 | 2.15 | 2.05 | +0.10 |
| H-4 | 1.60 | 1.52 | +0.08 |
Future Directions and Emerging Research Avenues for 2r,3s 2 Aminobutane 1,3 Diol Chemistry
Novel Synthetic Strategies for Stereoselective Access
The precise stereochemical control required for the synthesis of (2R,3S)-2-aminobutane-1,3-diol remains a significant challenge, driving the exploration of more efficient and selective synthetic routes. Emerging strategies are increasingly moving away from classical multi-step organic synthesis, which often involves tedious protection and deprotection steps, towards more elegant and atom-economical biocatalytic and chemoenzymatic approaches nih.gov.
A promising future direction lies in the design of multi-enzyme cascade reactions. These one-pot processes offer high stereoselectivity and operate under mild, environmentally benign conditions nih.gov. An exemplary biocatalytic cascade could involve the sequential use of a transketolase (TK) and a ω-transaminase (ω-TA). In such a system, the transketolase would first catalyze an asymmetric carbon-carbon bond formation to generate a chiral keto-diol intermediate. Subsequently, a stereoselective ω-transaminase would aminate this intermediate to yield the desired aminodiol with high enantiomeric excess . The modularity of this approach allows for the combination of different enzymes to access a wide array of stereochemically complex molecules .
Engineered amine dehydrogenases (AmDHs) also represent a frontier in the stereoselective synthesis of chiral amino alcohols. These enzymes can catalyze the reductive amination of corresponding α-hydroxy ketones, offering a direct and highly selective route to the target compound nih.gov. Advances in protein engineering and directed evolution are expected to produce novel enzyme variants with tailored substrate specificities and enhanced catalytic efficiencies, making the synthesis of specific stereoisomers like this compound more accessible and scalable nih.gov.
| Synthetic Strategy | Key Enzymes/Catalysts | Advantages | Research Focus |
| Biocatalytic Cascade | Transketolase (TK), ω-Transaminase (ω-TA) | One-pot synthesis, high stereoselectivity, mild conditions, reduced waste. | Enzyme discovery and engineering, process optimization for scalability. |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | Direct amination of keto-intermediates, high enantiomeric excess (>99%). | Protein engineering for novel substrate scope and improved stability. |
| Chemoenzymatic Synthesis | Combination of chemical catalysts and enzymes | Integrates the versatility of chemical synthesis with the selectivity of biocatalysis. | Development of compatible reaction conditions for tandem catalysis. |
Expanded Applications in Emerging Catalytic Systems
The inherent chirality and functional group arrangement of this compound make it an attractive candidate for development as a novel ligand or organocatalyst in asymmetric synthesis. Chiral amino alcohols are known to be effective catalysts and ligands for a variety of enantioselective transformations nih.govbeilstein-journals.org.
Future research will likely focus on the application of this compound and its derivatives as chiral ligands for metal-catalyzed reactions. These ligands can coordinate with transition metals such as zinc, copper, and cobalt to form chiral complexes capable of catalyzing reactions with high enantioselectivity rsc.orgalfa-chemistry.com. One well-established application for similar chiral amino alcohols is in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing catalyst efficiency nih.govrsc.org. Exploring the performance of this compound-metal complexes in this and other C-C bond-forming reactions could reveal highly efficient and selective catalytic systems.
Furthermore, the compound itself can act as an organocatalyst, particularly in reactions like the asymmetric aldol (B89426) condensation researchgate.net. The development of derivatives of this compound, where the amino or hydroxyl groups are modified, could lead to a new class of organocatalysts with unique steric and electronic properties, potentially offering improved reactivity and selectivity in various organic transformations. Anchoring these chiral catalysts to solid supports, such as polystyrene resins, is another emerging area that facilitates catalyst recovery and recycling, a key principle of green chemistry nih.gov.
| Catalytic System | Potential Reactions | Advantages | Research Focus |
| Chiral Metal Complexes | Enantioselective alkylation, aldol reactions, reductions. | High catalytic activity, potential for broad substrate scope. | Synthesis of novel metal complexes, screening for catalytic performance. |
| Organocatalysis | Asymmetric aldol reactions, Michael additions. | Metal-free catalysis, lower toxicity, operational simplicity. | Catalyst design and modification, application in aqueous media. |
| Immobilized Catalysts | Continuous flow reactions, recyclable catalysis. | Enhanced catalyst stability, simplified product purification. | Development of robust anchoring strategies and support materials. |
Integration into Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding synthetic design, and this compound is well-positioned to be integrated into more sustainable chemical processes musechem.com. The shift towards biocatalytic and chemoenzymatic routes for its synthesis is a primary example of this integration nih.govrsc.org.
A key future direction is the development of enzymatic cascades that convert biomass-derived feedstocks into valuable chiral chemicals like aminodiols rsc.org. For instance, platform chemicals such as 2,3-butanediol, which can be produced sustainably through microbial fermentation of sugars, could serve as a potential starting point for the synthesis of 2-aminobutane-1,3-diol derivatives mdpi.com. Engineered enzymatic pathways could be designed to convert these bio-based diols into the target amino alcohol under mild, aqueous conditions, significantly reducing the environmental footprint compared to traditional chemical methods that rely on petrochemicals and harsh reagents rsc.orgfigshare.com.
The use of this compound as a catalyst in aqueous media further enhances its green credentials. Research into organocatalyzed reactions in aqueous micellar media has shown that chiral β-amino alcohols can effectively promote reactions like the asymmetric aldol condensation, often with high yields and enantioselectivities researchgate.net. This approach minimizes the use of volatile organic solvents, which are a major source of industrial waste. The development of catalytic systems based on this compound that are efficient in water or other green solvents is a critical avenue for future research.
| Sustainability Aspect | Approach | Key Benefits |
| Renewable Feedstocks | Utilize biomass-derived platform chemicals (e.g., 2,3-butanediol). | Reduces reliance on fossil fuels, creates a more circular economy. |
| Biocatalysis | Employ engineered enzymes and whole-cell systems. | Mild reaction conditions (room temp., aq. media), high selectivity, biodegradable catalysts. |
| Green Solvents | Perform catalytic reactions in water or aqueous micelles. | Eliminates volatile organic compounds (VOCs), reduces waste and environmental impact. |
Development of Advanced Materials Based on the Chiral Scaffold
The defined stereochemistry of this compound provides a unique building block for the creation of advanced materials with programmed chirality. The transfer of chirality from a molecular level to a macromolecular or supramolecular structure can imbue materials with unique optical, recognition, and catalytic properties mdpi.commdpi.com.
An important area of future research is the incorporation of this compound into chiral polymers mdpi.com. As a monomer or a chiral side group, it can induce a helical conformation in the polymer backbone, leading to materials with applications in chiral separation, sensing, and asymmetric catalysis rsc.orgresearchgate.net. For example, 2-amino-1,3-propanediols have been used as a versatile platform to synthesize functional cyclic carbonate monomers, which can then be polymerized into polycarbonates with tailored properties rsc.org. Applying a similar strategy to this compound could yield a new class of chiral, and potentially biodegradable, polymers.
Furthermore, the chiral scaffold can be used to construct supramolecular assemblies and molecularly imprinted polymers. The specific arrangement of functional groups can direct the self-assembly of molecules into ordered, chiral nanostructures. In molecular imprinting, this scaffold could be used as a template to create polymers with chiral cavities that can selectively recognize and bind one enantiomer of a target molecule, with applications in chiral separations and sensor technology. The integration of this chiral building block into nanostructures, such as polyhedral oligomeric silsesquioxanes (POSS), could also lead to novel chiral nanosilicas with unique chiroptical properties nih.gov.
| Material Type | Construction Strategy | Potential Applications |
| Chiral Polymers | Incorporation as a monomer or chiral pendant group. | Chiral chromatography, enantioselective catalysis, optical materials. |
| Functional Monomers | Conversion to cyclic carbonates or other polymerizable derivatives. | Synthesis of biodegradable and functional aliphatic polyesters/polycarbonates. |
| Supramolecular Assemblies | Self-assembly driven by hydrogen bonding and other non-covalent interactions. | Chiral sensors, drug delivery systems, functional gels. |
| Chiral Nanosilicas | Conjugation to silica (B1680970) nanoparticles or POSS cages. | Asymmetric catalysts, chiroptical devices. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R,3S)-2-aminobutane-1,3-diol with high stereochemical purity?
- Methodological Answer :
- Biocatalytic Synthesis : Employ engineered transketolase (e.g., D469T variant from E. coli) to catalyze asymmetric synthesis from achiral substrates like propanal and hydroxypyruvate. Subsequent ω-transaminase-mediated amination (e.g., from Chromobacterium violaceum) using inexpensive amine donors (e.g., isopropylamine) achieves high stereoselectivity .
- Chemical Synthesis : Utilize chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to control stereochemistry. Monitor reaction progress via HPLC with chiral columns .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction studies, as demonstrated for structurally similar amino alcohols .
- NMR with Chiral Shift Reagents : Use europium-based reagents to induce stereospecific splitting in -NMR spectra, distinguishing enantiomers .
- Chiral Chromatography : Compare retention times against known standards using chiral stationary phases (e.g., cellulose- or amylose-derived columns) .
Q. What analytical techniques are essential for characterizing the purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and purity by matching experimental and calculated values .
- Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., values) .
- HPLC/MS : Detect diastereomeric impurities using reverse-phase or chiral columns coupled with mass spectrometry .
Advanced Research Questions
Q. What strategies can resolve discrepancies in NMR data when analyzing diastereomeric impurities in this compound?
- Methodological Answer :
- High-Resolution -/-NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from diastereomers .
- Spiking Experiments : Add authentic standards to identify contaminant peaks via signal enhancement .
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ACD/Labs software) .
Q. How can enzymatic synthesis be optimized for scalable production of this compound?
- Methodological Answer :
- Enzyme Engineering : Use directed evolution or rational design to enhance transaminase activity and substrate specificity (e.g., mutation D469T in transketolase) .
- Kinetic Modeling : Optimize reaction parameters (pH, temperature, cofactor ratios) using Michaelis-Menten or steady-state approximations .
- Fed-Batch Fermentation : Scale up biocatalytic reactions in bioreactors with controlled substrate feeding to minimize inhibition .
Q. How can crystallographic fragment screening aid in studying the interaction of this compound with target enzymes?
- Methodological Answer :
- Fragment Soaking : Co-crystallize the compound with enzymes (e.g., oxidoreductases) and resolve structures via X-ray diffraction to identify binding modes .
- Electron Density Maps : Analyze ligand-enzyme interactions (e.g., hydrogen bonds, hydrophobic contacts) using programs like Coot or PyMOL .
- Thermal Shift Assays : Validate binding affinity by monitoring enzyme melting temperature () shifts upon ligand addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
